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molecular formula C10H10N2O B014836 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 52099-72-6

1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B014836
M. Wt: 174.2 g/mol
InChI Key: XFASJWLBXHWUMW-UHFFFAOYSA-N
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Patent
US05652246

Procedure details

1 ml of a 47% potassium hydroxide solution and then 530 mmol of methyl acetoacetate in solution in 20 ml of xylene are added to 500 mmol of 2-aminoaniline in 150 ml of xylene heated to 120° C. The whole mixture is heated and the water/methanol mixture formed is removed by means of a Dean and Stark apparatus. The whole mixture is then brought to reflux for 3 hours. After cooling to 40° C., 83 ml of 47% potassium hydroxide and 55 ml of water are added. The alkaline aqueous phase is neutralized with acetic acid. The expected product then crystallizes; it is filtered off, washed with water and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
530 mmol
Type
reactant
Reaction Step One
Quantity
500 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].C(OC)(=O)[CH2:4][C:5]([CH3:7])=O.[NH2:11][C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14].O.[CH3:20]O>C1(C)C(C)=CC=CC=1>[C:5]([N:11]1[C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[NH:14][C:20]1=[O:1])([CH3:7])=[CH2:4] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
530 mmol
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
500 mmol
Type
reactant
Smiles
NC1=C(N)C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The whole mixture is heated
CUSTOM
Type
CUSTOM
Details
is removed by means of a Dean and Stark apparatus
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 40° C.
ADDITION
Type
ADDITION
Details
83 ml of 47% potassium hydroxide and 55 ml of water are added
CUSTOM
Type
CUSTOM
Details
The expected product then crystallizes
FILTRATION
Type
FILTRATION
Details
it is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(=C)(C)N1C(NC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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